molecular formula C9H7NO7 B12704312 Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester CAS No. 125629-03-0

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester

Cat. No.: B12704312
CAS No.: 125629-03-0
M. Wt: 241.15 g/mol
InChI Key: QEHKYYHDAICLGU-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an acetic acid group, and additional functional groups including hydroxyl, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ethers or esters.

Scientific Research Applications

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

125629-03-0

Molecular Formula

C9H7NO7

Molecular Weight

241.15 g/mol

IUPAC Name

methyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C9H7NO7/c1-17-9(14)7(12)4-2-5(10(15)16)8(13)6(11)3-4/h2-3,11,13H,1H3

InChI Key

QEHKYYHDAICLGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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